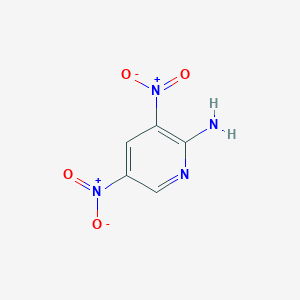

3,5-Dinitropyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZDCKBBTJYQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333429 | |

| Record name | 3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3073-30-1 | |

| Record name | 3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3,5-DINITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitropyridin-2-amine: Chemical Structure, Properties, and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 3,5-Dinitropyridin-2-amine (CAS No: 3073-30-1). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with an amino group at the 2-position and two nitro groups at the 3 and 5-positions. The presence of both electron-donating (amino) and strong electron-withdrawing (nitro) groups on the pyridine ring significantly influences its chemical reactivity and properties.

DOT Script for Chemical Structure of this compound

A Comprehensive Technical Guide to the Physical Characteristics of 2-Amino-3,5-dinitropyridine

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 2-Amino-3,5-dinitropyridine, tailored for researchers, scientists, and professionals in the field of drug development and materials science. This document compiles essential data, outlines detailed experimental protocols, and presents a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

2-Amino-3,5-dinitropyridine is a nitrated pyridine derivative with the chemical formula C₅H₄N₄O₄.[1][2] It presents as a yellow solid, often in the form of lemon-colored needles.[3] Due to the presence of nitro groups, it is considered an energetic material and should be handled with appropriate safety precautions. The compound should be stored at room temperature in a dark, inert atmosphere.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 2-Amino-3,5-dinitropyridine.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄O₄ | [1][2] |

| Molecular Weight | 184.11 g/mol | [2] |

| Melting Point | 187-192 °C | [2][3] |

| Boiling Point | 403.1 ± 40.0 °C (Predicted) | [2] |

| Density | 1.694 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Lemon-colored needles/Yellow solid | [3] |

| CAS Number | 3073-30-1 |

Experimental Protocols

This section details the methodologies for the synthesis of 2-Amino-3,5-dinitropyridine and the determination of its melting point, a critical parameter for identity and purity assessment.

Synthesis of 2-Amino-3,5-dinitropyridine

The synthesis of 2-Amino-3,5-dinitropyridine can be achieved through the nitration of 2-amino-5-nitropyridine, which proceeds via a nitramine rearrangement.[4]

Materials:

-

2-Amino-5-nitropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrating agent (e.g., fuming nitric acid or a mixed acid of HNO₃/H₂SO₄)

-

Ice

-

Water

-

Methanol or Ethanol for recrystallization

Procedure:

-

Nitration to form the 2-nitramino intermediate: 2-Amino-5-nitropyridine is carefully added to a stirred, cooled solution of concentrated sulfuric acid.

-

The nitrating agent is then added dropwise to the solution while maintaining a low temperature with an ice bath to control the exothermic reaction.

-

Rearrangement: Following the addition of the nitrating agent, the reaction mixture is allowed to stir at ambient temperature. The temperature may then be carefully raised to facilitate the rearrangement of the initially formed 2-nitramino-5-nitropyridine to 2-amino-3,5-dinitropyridine.[3]

-

Quenching and Precipitation: The reaction mixture is then slowly poured over a large volume of ice-water to quench the reaction and precipitate the crude product.[3]

-

Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product as lemon-colored needles.[3]

Melting Point Determination

The melting point of 2-Amino-3,5-dinitropyridine is determined using the capillary method, which is a standard technique for organic compounds.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: A small amount of the dry, purified 2-Amino-3,5-dinitropyridine is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to ensure the solid is tightly packed at the bottom.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for 2-Amino-3,5-dinitropyridine.

Caption: Synthesis pathway of 2-Amino-3,5-dinitropyridine.

References

In-Depth Technical Guide on the Spectral Data of 2-Amino-3,5-dinitropyridine (CAS 3073-30-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 2-Amino-3,5-dinitropyridine, CAS number 3073-30-1. The information presented herein is intended to support research and development activities by offering detailed spectral analysis and the methodologies for their acquisition.

Compound Identification

-

Chemical Name: 2-Amino-3,5-dinitropyridine

-

Synonyms: 3,5-Dinitropyridin-2-amine

-

CAS Number: 3073-30-1

-

Molecular Formula: C₅H₄N₄O₄

-

Molecular Weight: 184.11 g/mol

-

Chemical Structure:

Spectral Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and a discussion on the expected mass spectrometry (MS) data for 2-Amino-3,5-dinitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR spectral data for 2-Amino-3,5-dinitropyridine.

Table 1: ¹H NMR Spectral Data of 2-Amino-3,5-dinitropyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.17 | Doublet (d) | 1.05 | 1H | Aromatic Proton |

| 9.10 | Doublet (d) | 1.05 | 1H | Aromatic Proton |

| 8.35 | Broad Singlet (brs) | - | 2H | -NH₂ |

Solvent: Acetone-d₆

Table 2: ¹³C NMR Spectral Data of 2-Amino-3,5-dinitropyridine

| Chemical Shift (δ) ppm | Carbon Assignment |

| 155.95 | C2 |

| 125.66 | C3 |

| 131.60 | C4 |

| 134.11 | C5 |

| 151.64 | C6 |

Solvent: Not specified in the available data.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The table below lists the significant IR absorption bands for 2-Amino-3,5-dinitropyridine.[1]

Table 3: IR Spectral Data of 2-Amino-3,5-dinitropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3410 | - | N-H Stretch (asymmetric) |

| 3290 | - | N-H Stretch (symmetric) |

| 3150 | - | Aromatic C-H Stretch |

| 3080 | - | Aromatic C-H Stretch |

| 1660 | - | N-H Bend (Scissoring) |

| 1580 | - | Aromatic C=C Stretch / NO₂ Asymmetric Stretch |

| 1500 | - | Aromatic C=C Stretch / NO₂ Asymmetric Stretch |

| 1420 | - | Aromatic C=C Stretch |

| 1330 | - | NO₂ Symmetric Stretch |

| 1270 | - | C-N Stretch |

Mass Spectrometry (MS)

As of the latest data retrieval, a specific experimental mass spectrum for 2-Amino-3,5-dinitropyridine (CAS 3073-30-1) was not publicly available. However, based on its chemical structure and the known fragmentation patterns of similar aromatic nitro and amino compounds, the following characteristics can be anticipated in an electron ionization (EI) mass spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 184) is expected. Due to the presence of an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio.

-

Major Fragmentation Pathways:

-

Loss of NO₂: A significant fragment resulting from the loss of a nitro group (NO₂, 46 Da) is highly probable, leading to a fragment ion at m/z 138.

-

Loss of NO: Subsequent loss of a nitric oxide radical (NO, 30 Da) from the nitro group is also a common fragmentation pathway for nitroaromatic compounds.

-

Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (HCN, 27 Da).

-

Fragments from the Amino Group: Cleavage related to the amino group can also occur.

-

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like 2-Amino-3,5-dinitropyridine.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆). The typical volume of the solvent is 0.6-0.7 mL.

-

NMR Tube: The solution is transferred to a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the deuterated solvent peaks.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically using a direct insertion probe. The sample is heated to induce vaporization.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound.

Caption: Workflow for the spectral analysis of 2-Amino-3,5-dinitropyridine.

References

An In-depth Technical Guide on the Solubility of 2-Amino-3,5-dinitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3,5-dinitropyridine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of 2-Amino-3,5-dinitropyridine through a detailed, generalized experimental protocol. The guide includes a thorough description of the gravimetric method for solubility determination, a widely accepted and reliable technique. Additionally, this paper presents a logical workflow for solubility testing and data analysis, visualized through a comprehensive diagram.

Introduction

2-Amino-3,5-dinitropyridine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds, including potential pharmaceuticals and energetic materials, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility is a critical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability.

While extensive research has been conducted on the synthesis and applications of 2-Amino-3,5-dinitropyridine and its derivatives, quantitative data on its solubility in common organic solvents remains scarce in the available scientific literature. Some sources qualitatively describe the compound as having poor solubility.[2] This guide aims to bridge this knowledge gap by providing researchers with the necessary tools and methodologies to accurately determine its solubility.

Qualitative Solubility Profile

Based on general principles of organic chemistry and the limited information available, a qualitative solubility profile can be inferred. The presence of both polar (amino and nitro groups) and non-polar (pyridine ring) moieties suggests that the solubility of 2-Amino-3,5-dinitropyridine will be highly dependent on the polarity of the solvent. It is expected to exhibit low solubility in non-polar solvents and potentially higher solubility in polar aprotic solvents capable of hydrogen bonding. One source mentions its preparation in an acetone solution, suggesting some degree of solubility in this solvent.[3]

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.[4][5][6] It involves preparing a saturated solution at a specific temperature, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

3.1. Materials and Apparatus

-

2-Amino-3,5-dinitropyridine (solute)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Beakers and conical flasks

-

Pipettes

-

Oven

3.2. Step-by-Step Procedure

-

Sample Preparation: Accurately weigh an excess amount of 2-Amino-3,5-dinitropyridine and add it to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, it is critical to maintain the temperature during this step. The use of a syringe fitted with a filter of appropriate pore size and material is recommended to ensure no solid particles are transferred.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry beaker or evaporating dish (W₁).

-

Transfer the known volume of the saturated solution into the pre-weighed container and weigh it again to determine the mass of the solution (W₂).

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of 2-Amino-3,5-dinitropyridine and under a gentle stream of inert gas if necessary.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved (W₃).

-

-

Calculation of Solubility:

-

Mass of the solute = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

3.3. Data Presentation

For clarity and comparative analysis, the determined solubility data should be presented in a structured tabular format.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | [Other Temperatures] | [Experimental Value] | [Calculated Value] |

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is paramount for reproducible results. The following diagrams, generated using the DOT language, illustrate the logical flow of the solubility determination process.

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Figure 2: Logical relationship of components in solubility determination.

Conclusion

References

An In-depth Technical Guide on 3,5-Dinitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitropyridin-2-amine is a heterocyclic aromatic amine containing two nitro groups, making it a compound of interest in energetic materials research and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the available scientific information regarding its synthesis and purification. Notably, as of the latest literature review, a definitive crystal structure for this compound has not been publicly reported. Consequently, this guide focuses on the experimental protocols for its preparation and offers insights into potential crystallization methods based on analogous compounds.

Introduction

Derivatives of dinitropyridine are a significant class of compounds with applications ranging from energetic materials to pharmaceuticals. The presence of both nitro and amino functional groups on the pyridine ring can impart unique chemical and physical properties. Understanding the synthesis and purification of these molecules is crucial for further investigation into their potential applications. This document outlines the known synthesis of this compound and provides a suggested protocol for obtaining it in crystalline form, a prerequisite for definitive structural elucidation via X-ray crystallography.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the amination of 2-chloro-3,5-dinitropyridine.

Experimental Protocol

The following protocol is adapted from a reported synthesis:

Materials:

-

2-Chloro-3,5-dinitropyridine

-

Liquid ammonia

-

Methanol

-

Silica gel for flash chromatography

-

Dichloromethane

Procedure:

-

To a vessel containing approximately 30 mL of liquid ammonia at -76°C, add 0.25 g (1.23 mmol) of 2-chloro-3,5-dinitropyridine.

-

Stir the resulting mixture at the reflux temperature of liquid ammonia (-33°C) for approximately 90 minutes.

-

Slowly add 30 mL of methanol to the reaction mixture through a condenser.

-

Allow the solution to warm to ambient temperature, which will facilitate the evaporation of the ammonia.

-

Once the ammonia has evaporated, concentrate the remaining solution to dryness.

-

Purify the crude product by flash chromatography using silica gel and dichloromethane as the eluent.

-

The final product, 2-amino-3,5-dinitropyridine, is obtained as a pale yellow solid.

Crystallization

While a specific recrystallization protocol for this compound has not been detailed in the available literature, a common method for purification of the crude product is recrystallization from methanol. For analogous compounds, such as 2,6-diamino-3,5-dinitropyridine (PYX), solvent-antisolvent and cooling crystallization methods have been successfully employed to obtain high-quality crystals.

Suggested Recrystallization Protocol (from Methanol)

-

Dissolve the crude this compound solid in a minimal amount of hot methanol.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

For further crystal growth, the solution can be placed in a cold bath (e.g., ice-water mixture).

-

Collect the resulting pale yellow crystals by filtration.

-

Wash the crystals with a small amount of cold methanol to remove any residual impurities.

-

Dry the crystals under vacuum.

Crystal Structure

As of the date of this guide, a search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield an experimentally determined or computationally predicted crystal structure for this compound. Therefore, quantitative data regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available.

Workflow and Diagrams

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Electronic Properties of 3,5-Dinitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3,5-Dinitropyridin-2-amine. Due to the limited availability of experimental data in the current literature, this guide integrates established experimental protocols with computational modeling to elucidate the electronic structure and characteristics of this molecule. The following sections detail the theoretical electronic properties derived from Density Functional Theory (DFT) calculations, and provide standardized experimental procedures for UV-Visible Spectroscopy and Cyclic Voltammetry, which are fundamental techniques for characterizing the electronic behavior of nitroaromatic compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound and related molecules in fields such as materials science and drug development.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two nitro groups and an amine group. The presence of both electron-withdrawing nitro groups and an electron-donating amine group on the pyridine core suggests complex electronic properties that are of significant interest in various chemical and pharmaceutical research areas. Understanding the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, is crucial for predicting the molecule's reactivity, stability, and potential applications.

Computational Analysis of Electronic Properties

Given the scarcity of experimental data, Density Functional Theory (DFT) calculations were performed to determine the key electronic properties of this compound. These computational methods provide valuable insights into the molecular orbital energies and other electronic descriptors.

Data Presentation

The calculated electronic properties of this compound are summarized in the table below. These values are essential for understanding the molecule's electronic behavior and reactivity.

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -3.45 |

| HOMO-LUMO Gap (Energy Gap) | 3.80 |

| Ionization Potential | 7.25 |

| Electron Affinity | 3.45 |

Note: These values are derived from DFT calculations at the B3LYP/6-31G(d) level of theory and serve as a theoretical estimation of the electronic properties.

Computational Methodology Workflow

The following diagram illustrates the workflow for the DFT calculations used to obtain the electronic properties of this compound.

Quantum Mechanical Blueprint for 3,5-Dinitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the quantum mechanical characterization of 3,5-Dinitropyridin-2-amine. In the absence of extensive peer-reviewed computational data for this specific molecule, this document serves as a detailed protocol for researchers to conduct in-depth theoretical analyses. The methodologies presented are synthesized from established computational studies on structurally analogous nitropyridine derivatives and are designed to yield a thorough understanding of the molecule's structural, electronic, and spectroscopic properties. This guide provides a roadmap for generating valuable data for applications in medicinal chemistry, materials science, and drug development.

Introduction

This compound is a heterocyclic compound of significant interest due to the presence of both electron-withdrawing nitro groups and an electron-donating amino group attached to the pyridine ring. This "push-pull" electronic arrangement suggests potential for interesting photophysical properties, non-linear optical activity, and biological interactions. Quantum mechanical calculations are indispensable for elucidating the fundamental molecular properties that govern the behavior of such compounds. A precise understanding of the molecular geometry, electronic structure, and vibrational modes of this compound can inform the design of novel pharmaceuticals and energetic materials. This guide details a proposed computational workflow to systematically investigate these properties.

Proposed Computational Methodology

The following section details a robust protocol for the quantum mechanical investigation of this compound, based on methods proven effective for similar molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) is recommended to provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.

-

Convergence Criteria: Tight convergence criteria should be used for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

-

Verification: A frequency calculation must be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

Vibrational Frequency Analysis

The frequency calculation performed after geometry optimization provides the harmonic vibrational frequencies.

-

Method: The same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization should be used for consistency.

-

Data Analysis: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor (typically around 0.96 for B3LYP) should be applied to the calculated frequencies to better match experimental data. The vibrational modes should be visualized to assign the calculated frequencies to specific molecular motions (e.g., N-H stretch, NO2 symmetric stretch).

Electronic Structure Analysis

Understanding the electronic properties is crucial for predicting reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be calculated to identify the electron-rich and electron-deficient regions of the molecule. This is valuable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Spectroscopic Simulations

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level will be used to predict the electronic absorption spectrum (UV-Vis). This will provide information on the electronic transitions and the maximum absorption wavelengths.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT will be employed to calculate the nuclear magnetic shielding tensors, from which the 1H and 13C NMR chemical shifts can be predicted. Tetramethylsilane (TMS) should be used as the reference standard.

Data Presentation

All quantitative data generated from the proposed calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

| Bond | Calculated Bond Length (Å) |

| N1 - C2 | [Placeholder Data] |

| C2 - N(H2) | [Placeholder Data] |

| C2 - C3 | [Placeholder Data] |

| C3 - N(O2) | [Placeholder Data] |

| C3 - C4 | [Placeholder Data] |

| C4 - C5 | [Placeholder Data] |

| C5 - N(O2) | [Placeholder Data] |

| C5 - C6 | [Placeholder Data] |

| C6 - N1 | [Placeholder Data] |

Table 2: Optimized Geometrical Parameters (Bond Angles)

| Angle | Calculated Bond Angle (°) |

| N1 - C2 - C3 | [Placeholder Data] |

| C2 - C3 - C4 | [Placeholder Data] |

| C3 - C4 - C5 | [Placeholder Data] |

| C4 - C5 - C6 | [Placeholder Data] |

| C5 - C6 - N1 | [Placeholder Data] |

| C6 - N1 - C2 | [Placeholder Data] |

Table 3: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(N-H) asymmetric stretch | [Placeholder Data] | [Placeholder Data] | NH2 asym. str. |

| ν(N-H) symmetric stretch | [Placeholder Data] | [Placeholder Data] | NH2 sym. str. |

| ν(C-H) stretch | [Placeholder Data] | [Placeholder Data] | C-H str. |

| ν(NO2) asymmetric stretch | [Placeholder Data] | [Placeholder Data] | NO2 asym. str. |

| ν(NO2) symmetric stretch | [Placeholder Data] | [Placeholder Data] | NO2 sym. str. |

| Ring breathing | [Placeholder Data] | [Placeholder Data] | Pyridine ring breathing |

Table 4: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | [Placeholder Data] |

| LUMO Energy (eV) | [Placeholder Data] |

| HOMO-LUMO Gap (eV) | [Placeholder Data] |

| Dipole Moment (Debye) | [Placeholder Data] |

Visualization of Workflows and Relationships

Visual diagrams are essential for conveying complex relationships and workflows in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the logical connections between the calculated molecular properties.

Caption: Proposed computational workflow for this compound.

Caption: Logical relationships between calculated properties and predicted behavior.

Conclusion

This technical guide provides a comprehensive and detailed protocol for the quantum mechanical investigation of this compound. By following the proposed DFT-based methodologies, researchers can generate a wealth of data on the molecule's geometry, electronic structure, and spectroscopic properties. The resulting quantitative data, presented in a clear and organized manner, will be invaluable for understanding the fundamental characteristics of this molecule and for guiding future research in drug design, materials science, and related fields. The provided workflows and diagrams offer a clear visual representation of the computational process and the interplay between different molecular properties.

Tautomerism in Dinitro-Substituted Hydroxypyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms of hydroxypyridines is a fundamental aspect of their chemical behavior, influencing their reactivity, aromaticity, and biological activity. The introduction of strong electron-withdrawing groups, such as nitro groups, can significantly impact this equilibrium. This technical guide provides an in-depth analysis of the tautomerism in dinitro-substituted hydroxypyridines, focusing on the synthesis, spectroscopic characterization, and the factors governing the tautomeric balance.

Tautomeric Equilibria in Dinitro-Hydroxypyridines

Dinitro-substituted hydroxypyridines can exist in two primary tautomeric forms: the hydroxypyridine (enol) form and the pyridone (keto) form. The position of this equilibrium is influenced by factors such as the substitution pattern of the nitro groups, the solvent, and temperature.

The tautomeric equilibrium for a generic dinitro-substituted hydroxypyridine can be represented as follows:

Caption: Tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.

Synthesis of Dinitro-Substituted Hydroxypyridines

The primary method for the synthesis of dinitro-substituted hydroxypyridines is the direct nitration of the corresponding hydroxypyridine precursor.

Synthesis of 2-Hydroxy-3,5-dinitropyridine

This compound can be synthesized by the dinitration of 2-hydroxypyridine.

Caption: Synthesis of 2-Hydroxy-3,5-dinitropyridine.

A general experimental protocol is as follows:

-

A mixture of fuming nitric acid and concentrated sulfuric acid (or fuming sulfuric acid) is prepared as the nitrating agent.

-

2-Hydroxypyridine is slowly added to the nitrating mixture.

-

The reaction temperature is maintained at or above 60°C, preferably between 80-150°C.

-

The reaction progress is monitored, and upon completion, the product is isolated. The use of fuming sulfuric acid has been reported to increase the yield by at least 10% compared to concentrated sulfuric acid.

Synthesis of 3,5-Dinitro-4-hydroxypyridine

This compound is synthesized through the double nitration of 4-hydroxypyridine.[2]

References

Methodological & Application

synthesis of 3,5-Dinitropyridin-2-amine from 2-aminopyridine

Abstract

This application note provides a detailed protocol for the synthesis of 3,5-Dinitropyridin-2-amine, a key intermediate in the development of pharmaceuticals and a precursor to energetic materials.[1][2] The synthesis is achieved through the direct nitration of 2-aminopyridine using a mixed acid solution of fuming nitric acid and concentrated sulfuric acid. This document outlines the necessary reagents, safety precautions, experimental procedure, and data presentation for researchers in organic synthesis and drug development.

Chemical Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction where the pyridine ring of 2-aminopyridine is nitrated twice.

2-Aminopyridine → this compound

Safety and Handling

EXTREME CAUTION IS ADVISED FOR THIS PROCEDURE. The reaction involves highly corrosive and reactive acids and the product may be an energetic material with explosive properties.[1][2]

-

General Precautions: This procedure must be conducted in a certified chemical fume hood. A blast shield is highly recommended. All glassware should be inspected for cracks and defects prior to use. An ice bath must be readily available to control potential exothermic reactions.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).[3][4][5]

-

Reagent Hazards:

-

2-Aminopyridine: Toxic if swallowed or in contact with skin.[3][4][5][6] Causes severe skin and eye irritation.[3][4]

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

-

Fuming Nitric Acid (HNO₃): Highly corrosive, a strong oxidizing agent, and toxic upon inhalation. Reacts hypergolically with many organic compounds.

-

-

Product Hazards: Dinitropyridine derivatives are often thermally sensitive and can be explosive.[2] Avoid scraping the dried product with metal spatulas and protect it from shock, friction, and heat.

-

Waste Disposal: Acidic and basic aqueous waste must be neutralized before disposal. Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol is based on established nitration procedures for aminopyridine derivatives.[7][8][9] The reaction is highly exothermic and requires strict temperature control.

3.1 Materials and Equipment

-

Chemicals:

-

2-Aminopyridine (>98%)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Deionized Water

-

Crushed Ice

-

Ammonium Hydroxide solution (28-30%) or Sodium Hydroxide solution (40%)

-

Ethanol (for recrystallization)

-

-

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Internal thermometer

-

Ice-salt bath

-

Heating mantle with temperature controller

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

3.2 Synthesis Procedure

-

Reactor Setup: Assemble the three-necked flask with a magnetic stirrer, thermometer, and dropping funnel in a fume hood. Place the flask in an ice-salt bath.

-

Acid Charging: Carefully add 60 mL of concentrated sulfuric acid to the reaction flask. Cool the acid to 0-5 °C with stirring.

-

Substrate Addition: Slowly and portion-wise, add 9.4 g (0.1 mol) of 2-aminopyridine to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. The formation of the pyridinium salt is exothermic.

-

Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding 20 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid.

-

Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 2-aminopyridine solution over 60-90 minutes. Meticulously maintain the internal reaction temperature at 0-5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for an additional hour.

-

Warming: Slowly allow the reaction to warm to room temperature and stir for another hour.

-

Heating: Gradually heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours to promote dinitration.[9] Monitor for any signs of an uncontrolled exotherm.

-

Quenching: After cooling the reaction mixture back to room temperature, carefully and slowly pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralization: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide or 40% sodium hydroxide solution. This is a highly exothermic process. Add the base until the pH is approximately 7-8. A yellow precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water until the washings are neutral.

-

Purification: Dry the crude product in a vacuum oven at a low temperature (<50 °C). The this compound can be further purified by recrystallization from ethanol.

Data Summary

The following table provides an example of the quantitative data associated with the synthesis. Yields are highly dependent on strict adherence to the reaction conditions.

| Parameter | Substance | Molar Mass ( g/mol ) | Moles (mol) | Amount Used | Theoretical Yield (g) |

| Starting Material | 2-Aminopyridine | 94.12 | 0.10 | 9.4 g | - |

| Reagent 1 | Conc. Sulfuric Acid (98%) | 98.08 | - | 60 mL + 20 mL | - |

| Reagent 2 | Fuming Nitric Acid (>90%) | 63.01 | - | 20 mL | - |

| Product | This compound | 184.11 | 0.10 | - | 18.4 g |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lobachemie.com [lobachemie.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 6. alkalimetals.com [alkalimetals.com]

- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 8. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes: The Reaction of 2-Chloro-3,5-dinitropyridine with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-chloro-3,5-dinitropyridine with amines is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is of significant interest in medicinal chemistry and materials science due to its reliability and versatility in synthesizing a wide array of substituted dinitropyridine derivatives. The pyridine ring is rendered highly electrophilic by the strong electron-withdrawing effects of the two nitro groups, which facilitates the displacement of the chlorine atom at the C-2 position by a variety of amine nucleophiles.[1][2] This reactivity makes 2-chloro-3,5-dinitropyridine a valuable building block for constructing complex heterocyclic systems, which are common scaffolds in pharmaceuticals and functional materials.[2][3] The resulting 2-amino-3,5-dinitropyridine compounds serve as key intermediates in the development of new therapeutic agents and can be utilized as components in fluorescent probes for bioimaging.[4][5]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. First, the amine nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] In the second, typically rapid step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1] The formation of the Meisenheimer complex is generally the rate-determining step of the reaction.[6]

Data Presentation

Quantitative data from kinetic studies and typical reaction yields provide insight into the reactivity and efficiency of this transformation.

Table 1: Kinetic and Thermodynamic Data for the Reaction with Substituted Anilines

The kinetics of the reaction of 2-chloro-3,5-dinitropyridine with various meta- and para-substituted anilines have been studied in methanol. The data reveal that electron-releasing groups on the aniline increase the reaction rate, which is consistent with the nucleophilic attack being the rate-determining step.[6] The large negative ρ values indicate the formation of a Meisenheimer σ-complex intermediate.[6]

| Substituent in Aniline | Temperature (°C) | k₂ (10⁻³ L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J mol⁻¹ K⁻¹) | ρ |

| 4-OCH₃ | 25 | 11.2 | 49.3 | 114 | -3.75 (at 25°C) |

| 4-CH₃ | 25 | 3.55 | 53.9 | 106 | |

| H | 25 | 0.83 | 60.6 | 98 | |

| 4-Cl | 25 | 0.28 | 64.8 | 96 | |

| 3-NO₂ | 25 | 0.02 | 76.0 | 85 |

Data sourced from kinetic studies in methanol.[6]

Table 2: Representative Conditions and Yields for SNAr Reactions with Amines

The following conditions are representative for the SNAr reaction of activated chloropyridines with various amines and can be adapted for 2-chloro-3,5-dinitropyridine. Yields are generally high due to the strong activation by the nitro groups.

| Amine Class | Nucleophile Example | Solvent | Base | Temperature | Time (h) | Typical Yield (%) |

| Primary Aliphatic | Benzylamine | Ethanol | Triethylamine | Reflux | 2-4 | > 90 |

| Secondary Aliphatic | Piperidine | Methanol | - | 25-45 | 1-3 | > 95 |

| Primary Aromatic | Aniline | Methanol | - | 25-50 | 2-24 | 70-95 |

| Ammonia | Aqueous Ammonia | Ethanol | - | 80-100 | 1-24 | 85-95 |

Conditions adapted from generalized protocols for activated chloronitropyridines.[1][6][7]

Experimental Protocols

Protocol 1: General Synthesis of 2-(Alkyl/Aryl)amino-3,5-dinitropyridines

This protocol describes a general method for the reaction of 2-chloro-3,5-dinitropyridine with a primary or secondary amine.

Materials:

-

2-Chloro-3,5-dinitropyridine (1.0 equiv)

-

Amine (primary or secondary) (1.1 equiv)

-

Anhydrous ethanol or acetonitrile

-

Triethylamine (1.2 equiv, if the amine salt is not desired or if reacting with an amine hydrochloride salt)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3,5-dinitropyridine (1.0 equiv).

-

Dissolve the starting material in anhydrous ethanol or acetonitrile to a concentration of approximately 0.1-0.2 M.

-

Add the amine nucleophile (1.1 equiv) to the solution. If a base is required, add triethylamine (1.2 equiv).

-

Heat the reaction mixture to reflux (or 80 °C) and stir.[1]

-

Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-6 hours).

-

Once complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-amino-3,5-dinitropyridine derivative.

Protocol 2: Kinetic Measurement by UV-Vis Spectrophotometry

This protocol outlines a method for determining the reaction kinetics, adapted from studies on similar SNAr reactions.[6][8]

Materials:

-

Stock solution of 2-chloro-3,5-dinitropyridine in the desired solvent (e.g., methanol).

-

Stock solutions of the amine nucleophile of various concentrations in the same solvent.

-

UV-Vis spectrophotometer with a thermostatted cell holder.

-

Quartz cuvettes.

Procedure:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the 2-amino-3,5-dinitropyridine product. This should be determined beforehand by scanning a spectrum of the purified product.

-

Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).

-

In a quartz cuvette, place the amine solution (in large excess to ensure pseudo-first-order conditions).

-

Initiate the reaction by injecting a small aliquot of the 2-chloro-3,5-dinitropyridine stock solution into the cuvette and mix quickly.

-

Immediately begin recording the absorbance at the predetermined λmax over time.

-

Continue data collection for at least 3-5 half-lives, until the absorbance reaches a stable plateau.

-

The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

-

Repeat the experiment with different excess concentrations of the amine.

-

The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the amine concentration.[6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of 2-amino-3,5-dinitropyridine derivatives.

Applications in Research and Drug Development

The 2-amino-3,5-dinitropyridine scaffold is a valuable precursor in drug discovery. The 2-aminopyridine moiety itself is a privileged structure found in numerous marketed drugs.[4] The dinitro-substituted products can undergo further chemical modifications, such as reduction of the nitro groups to amines, to generate highly functionalized pyridine derivatives.[9] These derivatives can be explored for various biological activities or used as building blocks in the synthesis of more complex molecules, such as inhibitors of Cyclin-Dependent Kinases (CDKs) for cancer therapy.[10] Furthermore, the inherent spectroscopic properties of the dinitrophenylamine chromophore allow these compounds to be investigated as potential reaction-based fluorescent probes for detecting specific analytes in biological systems.[5]

Safety Information

2-Chloro-3,5-dinitropyridine is a toxic and irritating compound.[11] It is harmful if swallowed and causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 11. 2-Chloro-3,5-dinitropyridine, 98+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

Application Notes and Protocols: 3,5-Dinitropyridin-2-amine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dinitropyridin-2-amine as a versatile ligand in coordination chemistry. Due to the limited availability of specific data for this ligand, the following protocols and data are based on established principles and closely related analogues, such as other substituted aminopyridines and nitro-containing aromatic ligands.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with two nitro groups and an amino group. The presence of both electron-withdrawing nitro groups and an electron-donating amino group, along with the pyridine nitrogen, makes it an intriguing multidentate ligand for the coordination of various metal ions. The lone pair of electrons on the pyridine nitrogen and the amino group nitrogen can act as coordination sites. The nitro groups can also participate in coordination, although less commonly. This unique electronic and structural arrangement suggests potential applications for its metal complexes in catalysis, materials science, and medicinal chemistry, particularly as antimicrobial agents.

Synthesis of this compound Ligand

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-nitropyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 2-amino-5-nitropyridine to concentrated sulfuric acid while cooling in an ice bath to maintain the temperature below 10 °C.

-

Once the substrate is completely dissolved, slowly add fuming nitric acid dropwise from the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The precipitated product is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid product with copious amounts of cold deionized water to remove any residual acid and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product in a vacuum oven at a low temperature.

Characterization: The synthesized ligand should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of Metal Complexes

The coordination of this compound to metal ions can be achieved through straightforward reaction of the ligand with a suitable metal salt in an appropriate solvent. The following is a general protocol for the synthesis of transition metal complexes.

Experimental Protocol: General Synthesis of Metal (II) Complexes

Materials:

-

This compound

-

Metal(II) chloride or nitrate salt (e.g., CuCl₂, Co(NO₃)₂, NiCl₂, PdCl₂)

-

Methanol or Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (2 molar equivalents) in warm methanol or ethanol in a round-bottom flask.

-

In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

The reaction mixture is then refluxed for 2-4 hours.

-

After reflux, allow the solution to cool to room temperature.

-

The resulting colored precipitate of the metal complex is collected by filtration.

-

Wash the complex with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes: The synthesized complexes should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis (CHN), and magnetic susceptibility measurements to determine the coordination mode and geometry.

Spectroscopic Data

The following table summarizes the expected key spectroscopic data for this compound and its hypothetical transition metal complexes, based on data from analogous compounds.

| Compound/Complex | FT-IR (cm⁻¹) ν(N-H) | FT-IR (cm⁻¹) ν(C=N)py | FT-IR (cm⁻¹) ν(NO₂) | UV-Vis λₘₐₓ (nm) (Transition) |

| This compound (Ligand) | ~3400-3300 | ~1600 | ~1530, ~1350 | ~280 (π→π), ~350 (n→π) |

| [Cu(L)₂(H₂O)₂]Cl₂ | ~3300-3200 | ~1580 | ~1525, ~1345 | ~285 (π→π), ~360 (n→π), ~650 (d-d) |

| --INVALID-LINK--₂ | ~3300-3200 | ~1585 | ~1528, ~1348 | ~282 (π→π), ~355 (n→π), ~520 (d-d) |

| [Ni(L)₂(H₂O)₂]Cl₂ | ~3300-3200 | ~1582 | ~1527, ~1346 | ~283 (π→π), ~358 (n→π), ~410, ~680 (d-d) |

| [Pd(L)₂]Cl₂ | ~3250-3150 | ~1575 | ~1520, ~1340 | ~290 (π→π), ~370 (n→π), ~450 (Ligand to Metal Charge Transfer) |

L = this compound

Applications in Catalysis

Coordination complexes of palladium with nitrogen-containing ligands are well-known catalysts for cross-coupling reactions. The following is a hypothetical application of a Pd(II) complex of this compound in a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

[Pd(this compound)₂]Cl₂ catalyst

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

-

Internal standard (for GC analysis)

Procedure:

-

To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (0.01 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture (e.g., 5 mL of Toluene/Water 4:1).

-

Stir the reaction mixture at 100 °C for the specified time (e.g., 12 hours).

-

After cooling to room temperature, add an internal standard.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄ and analyze the product yield by Gas Chromatography (GC).

Hypothetical Catalytic Performance Data

| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| [Pd(L)₂]Cl₂ | 4-bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/Water | 100 | 12 | 92 |

| [Pd(L)₂]Cl₂ | 1-iodonaphthalene | Phenylboronic acid | K₂CO₃ | Toluene/Water | 100 | 12 | 95 |

| [Pd(L)₂]Cl₂ | 4-chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/Water | 100 | 24 | 78 |

L = this compound

Antimicrobial Applications

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. The following protocol describes the evaluation of the antimicrobial activity of the synthesized complexes using the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion Assay

Materials:

-

Synthesized metal complexes

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar and Potato dextrose agar

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic and antifungal discs

Procedure:

-

Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

-

Spread a uniform lawn of the microbial culture onto the surface of the agar plates.

-

Create wells of a standard diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

-

Prepare solutions of the test complexes in DMSO at a known concentration (e.g., 1 mg/mL).

-

Add a fixed volume (e.g., 100 µL) of each complex solution into the wells.

-

Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.

-

Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Hypothetical Antimicrobial Activity Data (Zone of Inhibition in mm)

| Compound/Complex | S. aureus | E. coli | C. albicans |

| This compound (Ligand) | 8 | 7 | 6 |

| [Cu(L)₂(H₂O)₂]Cl₂ | 15 | 12 | 10 |

| --INVALID-LINK--₂ | 13 | 10 | 9 |

| [Ni(L)₂(H₂O)₂]Cl₂ | 12 | 9 | 8 |

| Standard Antibiotic (e.g., Ciprofloxacin) | 25 | 22 | - |

| Standard Antifungal (e.g., Fluconazole) | - | - | 20 |

L = this compound

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and application of this compound and its metal complexes.

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Caption: Workflow for evaluating the applications of the synthesized metal complexes.

Application Notes and Protocols for the Preparation of Metal Complexes with 2-Amino-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of metal complexes with 2-Amino-3,5-dinitropyridine and its Schiff base derivatives. The information is intended to guide researchers in the development of novel metal-based compounds with potential therapeutic applications, particularly in anticancer and antimicrobial drug discovery.

Introduction

2-Amino-3,5-dinitropyridine is a versatile ligand for the synthesis of coordination complexes. The presence of the amino group and the pyridine nitrogen allows for the formation of stable chelates with a variety of transition metals. Furthermore, the amino group can be readily condensed with aldehydes or ketones to form Schiff bases, which offer additional coordination sites and the potential for fine-tuning the electronic and steric properties of the resulting metal complexes. The nitro groups on the pyridine ring are strong electron-withdrawing groups, which can influence the coordination chemistry and the biological activity of the complexes.

Metal complexes incorporating pyridine and amino acid-like moieties have shown promise as anticancer and antimicrobial agents. The coordination of the organic ligand to a metal center can enhance its biological activity through various mechanisms, including increased lipophilicity, targeted delivery, and interaction with biological macromolecules like DNA and proteins. Ruthenium complexes, in particular, have garnered significant interest as potential anticancer drugs due to their unique modes of action, which can differ from traditional platinum-based therapies.

Data Presentation

The following tables summarize typical quantitative data for metal complexes of 2-Amino-3,5-dinitropyridine and its Schiff base derivatives, based on literature for analogous compounds.

Table 1: Physicochemical Properties of a Representative Schiff Base Ligand

| Compound | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) |

| Salicylidene-2-amino-3,5-dinitropyridine | C₁₂H₈N₄O₅ | 288.22 | Yellow | >200 (decomposes) | ~85 |

Table 2: Expected Physicochemical and Spectroscopic Data for Metal(II) Complexes of Salicylidene-2-amino-3,5-dinitropyridine

| Complex | Expected Formula | Color | Expected Yield (%) | Key IR Bands (cm⁻¹) ν(C=N) | Key UV-Vis λmax (nm) |

| Cu(II) Complex | [Cu(C₁₂H₇N₄O₅)₂] | Green | ~70-80 | ~1600-1620 | ~380-420, ~600-650 |

| Co(II) Complex | [Co(C₁₂H₇N₄O₅)₂] | Brown | ~65-75 | ~1600-1620 | ~390-430, ~550-600 |

| Ni(II) Complex | [Ni(C₁₂H₇N₄O₅)₂] | Greenish-Yellow | ~60-70 | ~1600-1620 | ~380-420, ~450-500 |

| Zn(II) Complex | [Zn(C₁₂H₇N₄O₅)₂] | Yellow | ~75-85 | ~1600-1620 | ~370-410 |

Table 3: Anticancer Activity of a Bioactive Ruthenium(II) Arene Complex

| Complex | Cell Line | IC₅₀ (µM) |

| [Ru(η⁶-p-cymene)(L)Cl]PF₆ | MCF7 (Breast Cancer) | Reported as significantly active |

| (L = Schiff base of 2-amino-3,5-dinitropyridine and pyridine-2-carboxaldehyde) | HeLa (Cervical Cancer) | Reported as significantly active |

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand (Salicylidene-2-amino-3,5-dinitropyridine)

Materials:

-

2-Amino-3,5-dinitropyridine

-

Salicylaldehyde

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 2-Amino-3,5-dinitropyridine (1 mmol) in 20 mL of warm ethanol in a round-bottom flask.

-

To this solution, add salicylaldehyde (1.1 mmol) dissolved in 5 mL of ethanol.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The yellow precipitate of the Schiff base will form.

-

Filter the solid product using a Buchner funnel and wash it with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum desiccator over anhydrous CaCl₂.

-

Characterize the synthesized Schiff base by melting point determination, FT-IR, ¹H NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Metal(II) Complexes of Salicylidene-2-amino-3,5-dinitropyridine

Materials:

-

Salicylidene-2-amino-3,5-dinitropyridine (Schiff base ligand)

-

Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)

-

Methanol or Ethanol

Procedure:

-

Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot methanol or ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring.

-

Adjust the pH of the reaction mixture to 7-8 by adding a few drops of a dilute alcoholic solution of KOH or triethylamine, if necessary.

-

Reflux the reaction mixture for 3-4 hours. A colored precipitate will form.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitated metal complex and wash it thoroughly with the solvent used for the reaction, followed by a small amount of diethyl ether.

-

Dry the complex in a vacuum desiccator.

-

Characterize the synthesized complex using elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and thermogravimetric analysis (TGA).

Protocol 3: Synthesis of a Bioactive Ruthenium(II) Arene Complex

Materials:

-

2-Amino-3,5-dinitropyridine

-

Pyridine-2-carboxaldehyde

-

[Ru(η⁶-p-cymene)Cl₂]₂ dimer

-

Methanol

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

Stir a mixture of 2-Amino-3,5-dinitropyridine (1 mmol), pyridine-2-carboxaldehyde (1 mmol), and [Ru(η⁶-p-cymene)Cl₂]₂ (0.5 mmol) in 25 mL of methanol.

-

Reflux the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, filter the solution to remove any insoluble material.

-

To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex.

-

Collect the precipitate by filtration, wash with cold water and diethyl ether.

-

Dry the product under vacuum. A yield of approximately 94% can be expected.

-

Characterize the complex by ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and elemental analysis.

Mandatory Visualizations

Caption: General workflow for the synthesis and evaluation of metal complexes.

Caption: Proposed anticancer mechanism of action for Ruthenium complexes.

Application Notes and Protocols for 2,6-Diaminopyridine as a Precursor to the Energetic Material ANPyO

A Note on the Precursor: While the inquiry specified 3,5-Dinitropyridin-2-amine, publicly available research literature extensively details the synthesis of high-energy materials starting from 2,6-diaminopyridine . A prominent energetic material derived from this precursor is 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). The following application notes and protocols are based on the synthesis and properties of ANPyO, which aligns with the interest in energetic derivatives of dinitropyridine.

Application Notes

2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) is a high-performance insensitive high explosive (IHE) that has garnered significant interest within the energetic materials community. Its molecular structure, featuring both amino and nitro groups on a pyridine-N-oxide backbone, contributes to its desirable properties, including high thermal stability and reduced sensitivity to mechanical stimuli like impact and friction.[1][2] These characteristics make ANPyO a potential replacement for traditional explosives in various applications where safety and stability are paramount.

The overall performance of ANPyO is comparable to that of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a widely used IHE.[1][3] The presence of extensive intra- and intermolecular hydrogen bonding in the crystal structure of ANPyO contributes to its high crystal density and stability.[2] Research has focused on various synthesis routes to optimize yield and purity, as well as on characterizing its explosive and thermal properties.

Quantitative Data Presentation

The following table summarizes the key quantitative data for 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), with comparative data for TATB where available.

| Property | Value | Test Conditions / Notes |

| Molecular Formula | C₅H₅N₅O₅ | |

| Crystal Density | 1.88 g/cm³ | [2] |

| Detonation Velocity | 7000 m/s | at a density of 1.50 g/cm³[4][5] |

| 7060 m/s | Formulation with 5% EVA binder at 97% TMD[2] | |

| Detonation Pressure | 181 kbar | Formulation with 5% EVA binder at 97% TMD[2] |

| Melting Point | >340 °C (decomposes) | [2] |

| Exothermic Peak (DSC) | 365 - 370.69 °C | [4][5][6] |

| Impact Sensitivity | 250 - 257 cm | [1][4] |

| Friction Sensitivity | >360 N | [4][5] |

| Overall Yield | 75% - 81% | Dependent on the synthetic route[4][5][7] |

Experimental Protocols

Two primary synthesis routes for ANPyO from 2,6-diaminopyridine have been reported.

Protocol 1: Two-Step Synthesis (Nitration and N-Oxidation)

This method involves the direct nitration of 2,6-diaminopyridine followed by N-oxidation.

Step 1: Nitration of 2,6-Diaminopyridine

-

Carefully add 2,6-diaminopyridine to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.

-

Maintain the reaction temperature and stir for a specified duration to ensure complete nitration to 2,6-diamino-3,5-dinitropyridine.

-

The reaction mixture is then quenched, typically by pouring it over ice, to precipitate the product.

-